molecular formula C7H14ClNO2 B2939798 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride CAS No. 2230913-68-3

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride

Cat. No. B2939798
Key on ui cas rn: 2230913-68-3
M. Wt: 179.64
InChI Key: WWOUVETXAVLUGJ-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309224B2

Procedure details

A solution of methyl 3-(dimethylamino)cyclobutanecarboxylate (0.596 g, 3.79 mmol) in dioxane (5 mL) was treated with HCl (6N, 10 mL, 60 mmol) and heated at 70° C. overnight. The organics were removed under reduced pressure and the aqueous residue was treated with MeCN, frozen and lyophilized to afford 3-(dimethylamino)cyclobutanecarboxylic acid hydrochloride (686 mg, 101%). 1H NMR (400 MHz, DMSO-d6): δ 10.86 (br s, 1H), 3.56-3.48 (m, 1H), 2.83-2.73 (m, 1H), 2.58 (d, J=4.9 Hz, 6H), 2.41-2.33 (m, 4H).
Name
methyl 3-(dimethylamino)cyclobutanecarboxylate
Quantity
0.596 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:6][CH:5]([C:7]([O:9]C)=[O:8])[CH2:4]1.[ClH:12]>O1CCOCC1>[ClH:12].[CH3:1][N:2]([CH3:11])[CH:3]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
methyl 3-(dimethylamino)cyclobutanecarboxylate
Quantity
0.596 g
Type
reactant
Smiles
CN(C1CC(C1)C(=O)OC)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organics were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous residue was treated with MeCN
TEMPERATURE
Type
TEMPERATURE
Details
frozen

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C1CC(C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 686 mg
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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